1-Benzothiophen-5-ylmethylamine
Overview
Description
1-Benzothiophen-5-ylmethylamine is an organic compound with the chemical formula C9H9NS. It is a derivative of benzothiophene, characterized by the presence of a methylamine group at the 5-position of the benzothiophene ring. This compound is known for its applications in organic synthesis and its potential use in various scientific research fields.
Scientific Research Applications
1-Benzothiophen-5-ylmethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of polymers and materials with specific properties.
Safety and Hazards
Preparation Methods
1-Benzothiophen-5-ylmethylamine was first synthesized in 1969 by S. Ogawa and S. Miyake. The preparation involves the reaction of benzothiophene with formaldehyde and ammonium chloride. The synthetic route typically includes the following steps:
Formation of Benzothiophene: Benzothiophene is synthesized through cyclization reactions involving o-silylaryl triflates and alkynyl sulfides.
Methylamine Introduction: The benzothiophene is then reacted with formaldehyde and ammonium chloride to introduce the methylamine group at the 5-position.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Benzothiophen-5-ylmethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring or the methylamine group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-Benzothiophen-5-ylmethylamine involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and function. Specific molecular targets and pathways are still under investigation, but its reactivity suggests potential interactions with enzymes and receptors involved in biological processes.
Comparison with Similar Compounds
1-Benzothiophen-5-ylmethylamine can be compared with other benzothiophene derivatives, such as:
Raloxifene: Used for the treatment of breast cancer, it has similar structural features but different functional groups.
Zileuton: An anti-inflammatory drug, it shares the benzothiophene core but has distinct pharmacological properties.
Sertaconazole: An antifungal agent, it also contains the benzothiophene ring but is used for different therapeutic purposes.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-benzothiophen-5-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXRGPGYJFNJAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383675 | |
Record name | 1-Benzothiophen-5-ylmethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56540-52-4 | |
Record name | 1-Benzothiophen-5-ylmethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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